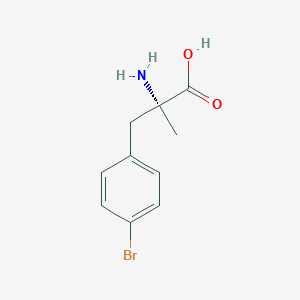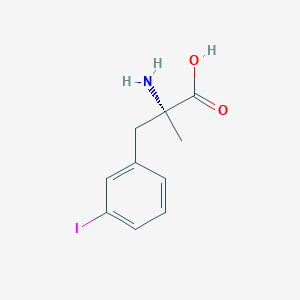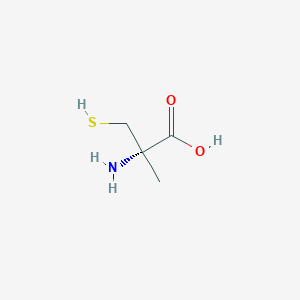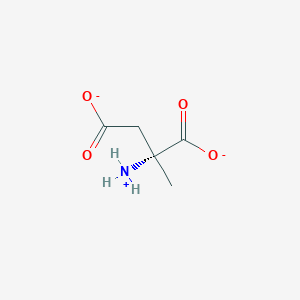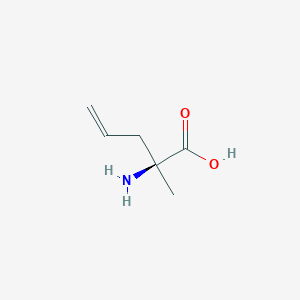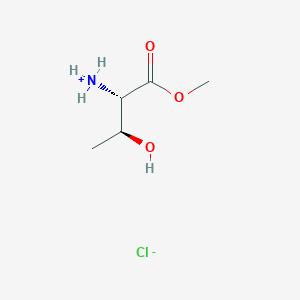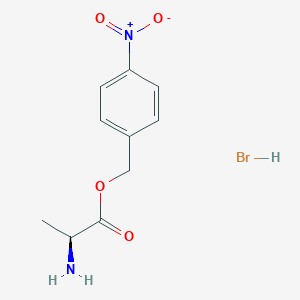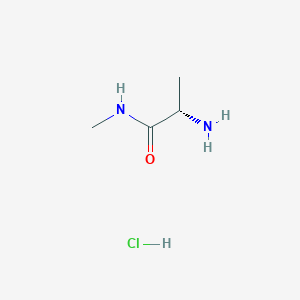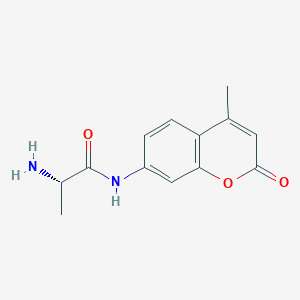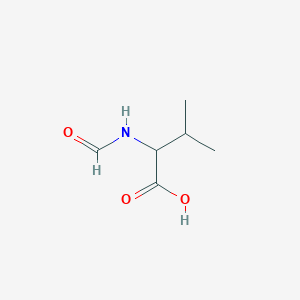
N-Formyl-L-valine
Overview
Description
N-Formyl-L-valine (NFV) is an amino acid derivative that has been studied for its potential applications in various scientific and medical research fields. It is a naturally occurring amino acid derivative found in some proteins, and is also known as formylvaline or formyl-L-valine. NFV is synthesized in a two-step reaction, which involves the conversion of L-valine to its corresponding aldehyde, followed by the coupling of this aldehyde with formic acid. It is a versatile molecule, with a wide range of applications in biochemistry and pharmacology.
Scientific Research Applications
Nonribosomal Peptide Synthesis
N-Formyl-L-valine plays a critical role in the nonribosomal peptide synthesis, particularly in the biosynthesis of linear gramicidin. The formylation of the first amino acid, valine, is essential for the initiation of gramicidin biosynthesis. This process involves the transfer of the formyl group to valine, highlighting the importance of this compound in peptide synthesis in prokaryotes (Schoenafinger et al., 2006).
Crystal Structure Analysis
The crystal structure of N-formyl-L-methionyl-L-valine provides insights into the conformation and hydrogen bonding patterns of N-formylated peptides. This research aids in understanding the structural aspects of N-formylated amino acids, contributing to the broader field of peptide chemistry (Chatterjee & Parthasarathy, 2009).
Plasma Treatment Studies
Studies on the decomposition of L-valine under nonthermal dielectric barrier discharge plasma are relevant to understanding the chemical transformations of amino acids like this compound. These studies have implications for the fields of plasma chemistry and biochemistry (Li et al., 2014).
Membrane Channel Activity
Research on the effects of modification and deletion of the amino-terminal residue in gramicidin A analogs, including this compound, contributes to our understanding of membrane channel activity. This is significant in the study of peptide-induced membrane transport mechanisms (Morrow et al., 1979).
Amino Acid Production in Microorganisms
The production of L-valine in microorganisms like Corynebacterium glutamicum and Escherichia coli has been a subject of extensive research. These studies are crucial in the field of metabolic engineering and industrial biotechnology, where understanding and enhancing the production of amino acids like this compound is essential (Wang et al., 2018); (Hao et al., 2022).
Organocatalyst Synthesis
The synthesis of novel organocatalysts that combine carbohydrate and this compound derivatives, as studied by Ge et al. (2014), highlights the application of this compound in organic synthesis and catalysis (Ge et al., 2014).
Thermochemical Studies
Research on the thermochemical dissolution of L-valine in water/formamide mixtures provides insights into the physicochemical properties of amino acids like this compound. This has implications for understanding amino acid solubility and interactions in different solvent systems (Smirnov & Badelin, 2016).
Mechanism of Action
Target of Action
N-Formyl-L-valine is a formylated peptide that has been shown to interact with formyl peptide receptors (FPRs) on mammalian phagocytes . These receptors are G protein-coupled receptors that play a crucial role in the immune response .
Mode of Action
The interaction of this compound with its targets leads to a series of cellular responses. The binding of this compound to formyl peptide receptors triggers a signal transduction cascade, leading to various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species .
Biochemical Pathways
This compound is involved in the N-formylation of amines or nitroarenes, a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides . Formamides are valuable intermediates in pharmacological syntheses and important building blocks in synthetic and industrial organic chemistry .
Pharmacokinetics
It is known that the pharmacokinetics of a drug molecule can significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with formyl peptide receptors. This interaction can lead to a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the N-formylation of amines or nitroarenes can be conducted in eco-friendly and green media including water, polyethylene glycol, and ionic liquids, as well as under solvent-free conditions .
properties
IUPAC Name |
(2S)-2-formamido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYLBWFBPAOKU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4289-97-8 | |
| Record name | N-Formyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-formyl-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


